molecular formula C16H12O5 B1665396 Acacetin CAS No. 480-44-4

Acacetin

Cat. No.: B1665396
CAS No.: 480-44-4
M. Wt: 284.26 g/mol
InChI Key: DANYIYRPLHHOCZ-UHFFFAOYSA-N
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Mechanism of Action

Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a naturally occurring flavone present in various plants and dietary sources . It has been recognized for its numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities .

Target of Action

This compound has been found to interact with several targets. It has been shown to target the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in osteoarthritis . Network pharmacology screening revealed EGFR, PTGS2, SRC, and ESR1 as the top four overlapping targets in a Protein-Protein Interaction (PPI) network .

Mode of Action

This compound interacts directly with its targets, leading to various changes. For instance, it was found to interact directly with STING, inhibiting the activation of STING and the subsequent phosphorylation of the TBK1/NF-κB pathway in chondrocytes . In the context of sepsis, this compound significantly inhibited the upregulation of p-src induced by LPS and attenuated LPS-induced M1 polarization through gap junctions .

Biochemical Pathways

This compound modulates several biochemical pathways. It has been found to suppress the p38 MAPK signaling pathway and inhibit NF-κB or AP-1-binding activity, subsequently decreasing MMP-2, MMP-9, and u-PA expressions . It also inhibits the activation of the NLRP3 inflammasome , and it has been shown to regulate pathways such as TGF-β/Smad3, MAPK, and PI3K/Akt .

Pharmacokinetics

This compound exhibits poor solubility and relatively low stability in pH 7.4 phosphate buffer, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF), which impacts its bioavailability . A major portion of the initially injected this compound dose remained unabsorbed in the jejunal segments, and the oral bioavailability of this compound was very low at 2.34% . The systemic metabolism of this compound occurred ubiquitously in various tissues, particularly in the liver, where it occurred most extensively, resulting in very high total plasma clearance .

Result of Action

This compound has been shown to have various molecular and cellular effects. It inhibits cell proliferation and induces cell apoptosis . It also reduces the cell survival and proliferation of both types of cells, and induces S- and G2-M phase arrest and also reduces the levels of β-catenin and its downstream target c-myc .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study investigating the phytotoxic effects of this compound on vegetables, it was found that this compound showed strong phytotoxic effects on vegetables, and the allelopathic activity mainly depended on the influence of reactive oxygen species (ROS) and mitosis of the receptor plant .

Biochemical Analysis

Biochemical Properties

Acacetin interacts with various enzymes, proteins, and other biomolecules. It is a 4′-O-methylated flavone of apigenin, the parent compound, and in various plants, species synthesize an enzyme apigenin 4′-O-methyltransferase that utilizes S-adenosyl methionine and 5,7,4′-trihydroxyflavone (apigenin) to produce S-adenosylhomocysteine and this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that this compound attenuated LPS-induced M1 polarization .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit NLRP3 inflammasome activation induced by various agonists, reducing the release of TNF-α, IL-1β, IL-18, and LDH . It also suppressed the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibited NF-κB p65 phosphorylation and nuclear translocation .

Temporal Effects in Laboratory Settings

This compound exhibited poor solubility (≤119 ng/mL) and relatively low stability (27.5–62.0% remaining after 24 h) in pH 7 phosphate buffer and simulated GI fluids . A major portion (97.1%) of the initially injected this compound dose remained unabsorbed in the jejunal segments, and the oral bioavailability of this compound was very low at 2.34% .

Dosage Effects in Animal Models

In animal models, this compound significantly inhibited the sprouting and networking of capillaries in the rat thoracic aortic rings . It also protected mice from renal abscess formation induced by S. aureus and significantly increased survival rates .

Metabolic Pathways

This compound is involved in various metabolic pathways. It mainly exerts its remarkable effects both at transcriptional as well as translational levels. This compound suppressed the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and nuclear factor (NF)-κB, and reduces lipid peroxidation through reactive oxygen species (ROS) scavenging capability .

Subcellular Localization

Studying the subcellular localizations of FcFNSII-1 and FcFNSII-2 demonstrated that N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring . Protein–protein interaction analyses revealed that FcFNSII-2 interacted with chalcone synthase 1, chalcone synthase 2, and chalcone isomerase-like proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acacetin can be synthesized through various chemical reactions. One common method involves the methylation of apigenin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Turnera diffusa, propolis, Dracocephalum moldavica, Betula pendula, Robinia pseudoacacia, Flos Chrysanthemi Indici, Chrysanthemum, safflower, Calamintha, and Linaria species . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYIYRPLHHOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197383
Record name Acacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-44-4
Record name Acacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acacetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76061
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Record name Acacetin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name ACACETIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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